

Technical Safety Profile: 4-Chloro-2-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-(trifluoromethyl)benzyl bromide

Cat. No.: B1335949

[Get Quote](#)

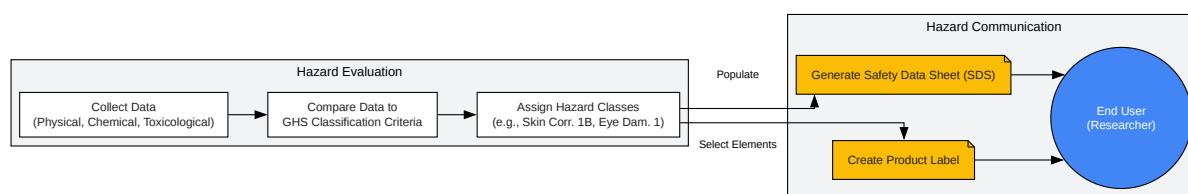
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of **4-Chloro-2-(trifluoromethyl)benzyl bromide** (CAS No. 886496-75-9). The information is compiled and presented to meet the needs of professionals in research and development who may handle this compound. This document summarizes key data from Safety Data Sheets (SDS), outlines the criteria for its hazard classifications, and details the standardized experimental protocols used to determine such hazards.

Chemical Identity and Physical Properties

4-Chloro-2-(trifluoromethyl)benzyl bromide is a substituted aromatic halide used as a laboratory chemical and in the manufacture of other substances.^[1] Its molecular structure and properties are summarized below.

Property	Value	Source
Chemical Name	4-Chloro-2-(trifluoromethyl)benzyl bromide	SynQuest Labs[1]
Synonyms	1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene	SynQuest Labs[1]
CAS Number	886496-75-9	SynQuest Labs[1]
Molecular Formula	C ₈ H ₅ BrClF ₃	SynQuest Labs[1]
Molecular Weight	273.48 g/mol	Sigma-Aldrich[2]
Physical Form	Solid	Sigma-Aldrich[2]
Boiling Point	214.0 ± 35.0 °C (Predicted)	ChemicalBook[3]
Density	1.663 ± 0.06 g/cm ³ (Predicted)	ChemicalBook[3]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	ChemicalBook[3]


Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its corrosive and irritant effects on skin, eyes, and the respiratory tract.

Hazard Class	GHS Category	Hazard Statement	Signal Word	Pictogram
Skin Corrosion/Irritation	Category 1B	H314: Causes severe skin burns and eye damage	Danger	GHS05 (Corrosion)
Serious Eye Damage/Eye Irritation	Category 1	H318: Causes serious eye damage	Danger	GHS05 (Corrosion)
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation	Warning	GHS07 (Exclamation Mark)

Source: SynQuest Labs SDS[1]

The classification of this substance necessitates strict adherence to safety protocols to prevent exposure. The logical flow of hazard identification and communication is crucial for laboratory safety.

[Click to download full resolution via product page](#)

Caption: Workflow for GHS Hazard Classification and Communication.

Toxicological Profile and Experimental Methodologies

While specific toxicological studies (e.g., LD50 values) for **4-Chloro-2-(trifluoromethyl)benzyl bromide** are not publicly available, its GHS classification is based on standardized methodologies.^[4] The following sections describe the likely experimental protocols used to determine its primary hazards.

Skin Corrosion - Category 1B

The classification "Causes severe skin burns" (H314, Category 1B) indicates that the substance produces irreversible skin damage.^{[1][4]} This is determined by assessing the time it takes for the chemical to cause visible necrosis through the epidermis into the dermis.^{[5][6][7]}

Likely Methodology: OECD Test Guideline 431 - In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test

This in vitro method is a validated alternative to animal testing and is used to classify corrosive substances.^{[5][6][8]}

- Principle: The test chemical is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the upper layers of human skin.^{[8][9]} Corrosive chemicals penetrate the stratum corneum and are cytotoxic to the underlying cell layers. The degree of cell death is correlated with the severity of skin corrosion.^{[5][9]}
- Procedure:
 - Application: A sufficient amount of the test substance (e.g., 30 mg/cm²) is applied uniformly to the surface of at least two RhE tissue replicates.^[5]
 - Exposure: Tissues are exposed to the chemical for specific time points. For sub-categorization into 1B, exposure times are typically greater than 3 minutes and up to 1 hour.^{[7][10]}
 - Viability Assessment: After exposure, the tissues are rinsed and incubated with the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT into a blue formazan salt.^[5]

- Measurement: The formazan is extracted with a solvent (e.g., isopropanol), and its concentration is measured via optical density (OD) at 570 nm.[5]
- Classification Criteria (Category 1B): A substance is classified as Skin Corrosive 1B if it causes a corrosive response following exposure for a period greater than 3 minutes and up to 1 hour.[7] In the OECD TG 431 assay, this correlates to specific thresholds of reduced cell viability at these time points.

Serious Eye Damage - Category 1

The classification "Causes serious eye damage" (H318, Category 1) signifies the production of tissue damage or serious physical decay of vision that is not fully reversible within 21 days.[2] [11][12]

Likely Methodology: OECD Test Guideline 437 - Bovine Corneal Opacity and Permeability (BCOP) Test Method

The BCOP assay is an in vitro method that models the effects of chemicals on the cornea, a key driver for eye damage classification.[13][14][15]

- Principle: The test uses living bovine corneal tissue, obtained as a by-product from abattoirs. [16] It quantitatively measures two key indicators of corneal damage: opacity (protein denaturation) and permeability (loss of barrier function).[15][16] These values are combined to derive an In Vitro Irritancy Score (IVIS) that predicts the level of eye damage.[15]
- Procedure:
 - Tissue Preparation: Corneas are excised from fresh bovine eyes and mounted in specialized holders.
 - Application: The test chemical is applied to the outer epithelial surface of the cornea for a defined exposure period.
 - Opacity Measurement: Corneal opacity (light scattering) is measured using an opacitometer before and after exposure.
 - Permeability Measurement: After the opacity reading, the permeability of the cornea is assessed by applying sodium fluorescein dye to the outer surface and measuring the

amount that passes through to the endothelial side with a spectrophotometer.

- Classification Criteria (Category 1): A chemical is identified as causing serious eye damage (UN GHS Category 1) if its calculated IVIS exceeds a validated threshold.[17] This score indicates that the substance is likely to cause irreversible effects in a living eye.

Respiratory Irritation - STOT SE Category 3

The classification "May cause respiratory irritation" (H335, STOT SE 3) applies to substances that cause transient, irritant effects in the respiratory tract following a single exposure.[1][18][19] These effects are reversible and impair function with symptoms like coughing, pain, and breathing difficulties.[20]

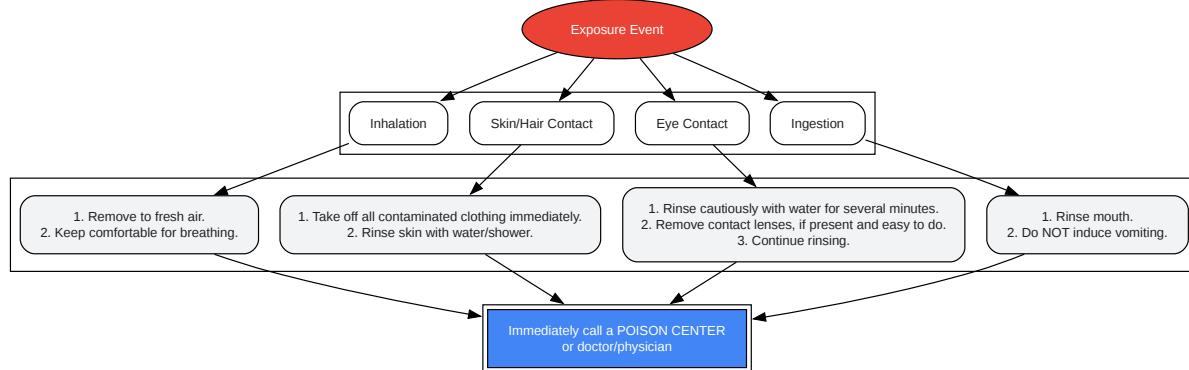
Likely Methodology: OECD Test Guideline 403 - Acute Inhalation Toxicity

This guideline provides a method for assessing health hazards from short-term inhalation exposure to a chemical.[1] While primarily designed to determine lethal concentrations (LC50), the detailed clinical observations it requires are used to identify non-lethal effects like respiratory tract irritation.[21][22]

- Principle: Animals, typically rats, are exposed to the test substance as a gas, vapor, or aerosol in a dynamic airflow chamber for a set period (usually 4 hours).[21] The study evaluates both local effects on the respiratory tract and systemic toxicity.[21]
- Procedure:
 - Exposure: Groups of animals (e.g., 5 males and 5 females per group) are exposed to a precisely controlled concentration of the test substance for 4 hours.
 - Observation: Animals are observed for at least 14 days for clinical signs of toxicity, including labored breathing, gasping, nasal discharge, and other indicators of respiratory distress.[21][22] Body weight is also monitored.
 - Pathology: At the end of the observation period, a gross necropsy is performed on all animals to identify any tissue abnormalities, with particular attention to the respiratory tract.

- Classification Criteria (STOT SE Category 3): Classification is primarily based on human data when available.[20] In its absence, animal data showing clear signs of respiratory irritation (e.g., altered breathing patterns, inflammation in necropsy) that are reversible and consistent with human experience would support this classification.[19]

Handling, Safety, and Emergency Procedures


Given its hazardous properties, strict safety measures are mandatory when handling **4-Chloro-2-(trifluoromethyl)benzyl bromide**.

Exposure Controls and Personal Protection

- Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[1]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety goggles and a face shield.[1]
 - Hand Protection: Wear protective gloves (impermeable).[5]
 - Skin and Body Protection: Wear protective clothing and safety shoes.[1]
 - Respiratory Protection: Do not breathe fumes, mist, or vapors. If ventilation is inadequate, a self-contained breathing apparatus (SCBA) may be required.[1]

First Aid and Emergency Response

Immediate action is critical in the event of exposure. The following decision-making process should be followed.

[Click to download full resolution via product page](#)

Caption: First Aid Decision-Making Process for Exposure.

Fire-Fighting Measures

- Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[\[1\]](#)
- Specific Hazards: Thermal decomposition can generate toxic and corrosive gases, including carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[\[1\]](#) Containers may explode if heated under confinement.[\[1\]](#)
- Protective Equipment: Firefighters should wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[\[1\]](#)

Stability and Reactivity

- Stability: The product is stable under normal handling and storage conditions.[\[1\]](#)

- Conditions to Avoid: Keep away from heat, sparks, and flame.[[1](#)]
- Incompatible Materials: Avoid strong bases and strong oxidizing agents.[[1](#)]
- Hazardous Decomposition Products: Under normal use, hazardous decomposition products are not expected. In case of fire, toxic fumes are generated.[[1](#)]

Conclusion

4-Chloro-2-(trifluoromethyl)benzyl bromide is a corrosive and irritant compound that demands careful handling and the consistent use of appropriate personal protective equipment. Its GHS classifications are derived from robust, internationally recognized testing strategies that predict severe damage to skin and eyes, as well as respiratory irritation. All personnel must be thoroughly familiar with the information in this guide and the full Safety Data Sheet before working with this substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. thepsci.eu [thepsci.eu]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. iivs.org [iivs.org]
- 7. CLP, 3.2.2., Classification criteria for substances :: ReachOnline [reachonline.eu]
- 8. senzagen.com [senzagen.com]
- 9. oecd.org [oecd.org]

- 10. unece.org [unece.org]
- 11. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]
- 12. shashikallada.com [shashikallada.com]
- 13. policycommons.net [policycommons.net]
- 14. oecd.org [oecd.org]
- 15. OECD 437: Bovine Corneal Opacity and Permeability Test (BCOP) [jrfglobal.com]
- 16. iivs.org [iivs.org]
- 17. azupcrichteststorage01.blob.core.windows.net [azupcrichteststorage01.blob.core.windows.net]
- 18. - Division of Research Safety | Illinois [drs.illinois.edu]
- 19. STOT – the new hazard category by GHS classification - GeSi [gesi.de]
- 20. schc.org [schc.org]
- 21. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 22. oecd.org [oecd.org]
- To cite this document: BenchChem. [Technical Safety Profile: 4-Chloro-2-(trifluoromethyl)benzyl bromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1335949#4-chloro-2-trifluoromethyl-benzyl-bromide-safety-data-sheet-sds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com